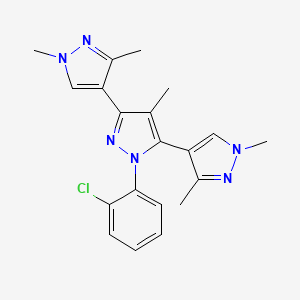![molecular formula C25H20ClF3N2 B10921709 4-chloro-3,5-bis(4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10921709.png)
4-chloro-3,5-bis(4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3,5-bis(4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is a complex organic compound with a unique structure that includes a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-bis(4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-chloro-3,5-dimethylphenyl and 3-(trifluoromethyl)benzyl derivatives. These intermediates are then subjected to cyclization reactions to form the pyrazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may be employed to enhance the process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,5-bis(4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions may occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-chloro-3,5-bis(4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-bis(4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 4-chloro-3,5-dimethylphenyl derivatives
- 3-(trifluoromethyl)benzyl derivatives
- Other substituted pyrazoles
Uniqueness
The uniqueness of 4-chloro-3,5-bis(4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H20ClF3N2 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
4-chloro-3,5-bis(4-methylphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole |
InChI |
InChI=1S/C25H20ClF3N2/c1-16-6-10-19(11-7-16)23-22(26)24(20-12-8-17(2)9-13-20)31(30-23)15-18-4-3-5-21(14-18)25(27,28)29/h3-14H,15H2,1-2H3 |
InChI Key |
HMVRGMNCAGDMDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 4-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}benzoate](/img/structure/B10921631.png)
![1-(2-Phenylethyl)-3-[4-(piperidin-1-ylmethyl)phenyl]thiourea](/img/structure/B10921643.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)carbamothioyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B10921653.png)
![(2E)-2-cyano-3-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10921654.png)
![N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921656.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921664.png)
![N-(2-methoxyethyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B10921665.png)

![[3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl](pyrrolidin-1-yl)methanone](/img/structure/B10921683.png)
![N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-4,5-dimethylthiophene-2-carboxamide](/img/structure/B10921684.png)
![(2E)-N-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]carbamothioyl}-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B10921687.png)
![2-{[3-(2H-1,2,3,4-Tetraazol-2-YL)-1-adamantyl]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10921703.png)
![N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921704.png)
